molecular formula C14H13N5O B2481648 N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide CAS No. 1421442-19-4

N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide

Cat. No.: B2481648
CAS No.: 1421442-19-4
M. Wt: 267.292
InChI Key: URNHPFVXLFYHAM-UHFFFAOYSA-N
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Description

N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features an imidazo[4,5-b]pyridine core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps . The reaction conditions often involve the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various acids and bases to facilitate different reaction pathways . The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide is unique due to its specific imidazo[4,5-b]pyridine core, which provides a distinct set of chemical properties and biological activities. Its ability to inhibit PI3K with high potency makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c20-14(17-7-3-10-1-5-15-6-2-10)11-4-8-16-13-12(11)18-9-19-13/h1-2,4-6,8-9H,3,7H2,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNHPFVXLFYHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCNC(=O)C2=C3C(=NC=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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